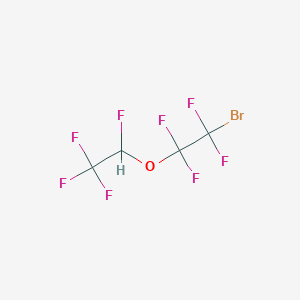

2-Bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether

Description

Properties

IUPAC Name |

1-bromo-1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF8O/c5-3(10,11)4(12,13)14-1(6)2(7,8)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYYZHFOOPHVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether can be synthesized through the bromination of 1,1,2,2-tetrafluoroethane. The reaction typically involves the use of bromine (Br2) as the brominating agent and is carried out at elevated temperatures, often above 400°C . The reaction proceeds as follows:

CF3CHF2+Br2→CF3CHFBr

Industrial Production Methods

In an industrial setting, the production of 2-Bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.

Reduction Reactions: The compound can be reduced to form 1,1,2,2-tetrafluoroethane by removing the bromine atom.

Oxidation Reactions: Oxidation can lead to the formation of corresponding acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution: Formation of 1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethanol or amine derivatives.

Reduction: Formation of 1,1,2,2-tetrafluoroethane.

Oxidation: Formation of corresponding acids or other oxidized products.

Scientific Research Applications

2-Bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.

Biology: Employed in studies involving fluorinated analogs of biological molecules.

Medicine: Investigated for potential use in pharmaceuticals due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials, including refrigerants and solvents.

Mechanism of Action

The mechanism of action of 2-Bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in a range of chemical reactions. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key fluorinated ethers for comparison include:

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| Desflurane | 57041-67-5 | C₃H₂F₆O | Difluoromethyl, tetrafluoroethyl |

| Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether | 3330-15-2 | C₅H₃F₁₁O | Heptafluoropropyl, tetrafluoroethyl |

| 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (HFE-347) | 406-78-0 | C₄H₃F₇O | Tetrafluoroethyl, trifluoroethyl |

| Isoflurane | 26675-46-7 | C₃H₂ClF₅O | Chloroethyl, difluoromethyl |

Key Observations :

- Bromine Substitution : Unlike fluorine or chlorine in analogs (e.g., isoflurane), bromine in the target compound may increase molecular weight (Br: ~80 g/mol vs. F: ~19 g/mol) and alter bond polarization, affecting reactivity and metabolic pathways .

- Ether Linkage Stability : Fluorinated ethers like desflurane exhibit resistance to defluorination due to full fluorination; bromine’s larger atomic radius could reduce this stability .

Physical and Chemical Properties

Notes:

Key Risks :

- Environmental persistence may be lower than PFAS due to bromine’s susceptibility to degradation .

Biological Activity

2-Bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether (CAS No. 117382-22-6) is a fluorinated organic compound characterized by its unique molecular structure that includes bromine and multiple fluorine atoms. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications.

The molecular formula of 2-Bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether is C4H2BrF8O. Its structure contributes to its stability and reactivity, making it suitable for diverse applications.

| Property | Value |

|---|---|

| Molecular Formula | C4H2BrF8O |

| Molecular Weight | 270.95 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 2-Bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether can be attributed to its interactions with various biomolecules. It is suggested that the electron-withdrawing nature of the bromine and fluorine atoms enhances its ability to interact with enzymes and proteins involved in cellular processes.

Targeted Biological Pathways

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for metabolic pathways.

- Cell Signaling Modulation : It has been observed to affect cell signaling pathways by modulating key proteins involved in these processes.

Biological Activities

Research indicates that imidazolinone derivatives, which include compounds like 2-Bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether, exhibit a range of biological activities:

- Antimicrobial Activity : Exhibits potential antibacterial and antifungal properties.

- Anti-inflammatory Effects : May reduce inflammation through modulation of inflammatory pathways.

- Anticancer Potential : Preliminary studies suggest that it may have tumor-suppressing capabilities.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar fluorinated compounds. While specific data on 2-Bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether is limited, insights can be drawn from related compounds.

Table 2: Summary of Relevant Studies

Dosage Effects in Animal Models

Research on dosage effects indicates variability in biological response based on concentration levels. Lower doses of related fluorinated compounds have shown beneficial effects in modulating enzyme activity and improving cellular function.

Metabolic Pathways

The metabolism of 2-Bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether involves interactions with various enzymes that facilitate its breakdown and utilization within biological systems. Understanding these pathways is crucial for evaluating its safety and efficacy in potential therapeutic applications.

Q & A

What are the recommended methods for synthesizing 2-bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether in laboratory settings?

Level : Basic

Answer : The compound can be synthesized via base-mediated reactions between fluorinated alcohols and brominated precursors. For example, Karuo et al. (2021) demonstrated a transition-metal-free method using phenols and halothane under mild conditions (0–25°C, K₂CO₃/DMF). This approach can be adapted by substituting phenol derivatives with fluorinated alcohols, ensuring precise stoichiometric control (1:1.2 molar ratio) and reaction monitoring via ¹⁹F NMR spectroscopy .

How can researchers resolve contradictions in reported solubility parameters of fluorinated ethers?

Level : Advanced

Answer : Conflicting solubility data require systematic evaluation using Hansen Solubility Parameters (HSP) and quantum mechanical calculations. Yamamoto et al. (2012) correlated HSP with anesthetic potency, providing a framework for fluorinated ethers. Researchers should:

Measure solubility in hydrocarbon/fluorinated solvent mixtures.

Calculate dispersion (δd), polar (δp), and hydrogen-bonding (δh) components.

Validate with COSMO-RS simulations to identify outliers in experimental datasets .

What safety protocols are essential when handling this compound?

Level : Basic

Answer : Critical protocols include:

- Engineering controls : Fume hoods (>0.5 m/s face velocity) and vapor containment systems.

- PPE : Chemically resistant gloves (e.g., Silver Shield®), sealed goggles, and fluoropolymer-coated lab coats.

- Emergency response : Immediate oxygen administration for inhalation exposure, based on desflurane toxicity profiles .

What analytical techniques differentiate structural isomers in bromo-fluoro ethers?

Level : Advanced

Answer : Advanced NMR (¹⁹F/¹³C) and GC-MS achieve >95% isomer resolution. Suenram et al. (2010) utilized broadband Fourier-transform microwave spectroscopy to detect hyperfine splitting patterns. For quantification, 2D-NMR (HSQC) with cryoprobes enhances sensitivity in fluorine-rich matrices. Key parameters:

| Technique | Resolution | LOD |

|---|---|---|

| ¹⁹F NMR | 0.01 ppm | 1 µM |

| GC-MS | 0.1 amu | 10 nM |

How does the molecular structure influence solvent properties?

Level : Basic

Answer : The compound’s high electronegativity (F atoms) creates strong dipoles (µ ≈ 2.1 D), enabling polar polymer dissolution. Bromine introduces London dispersion forces (δd ≈ 17.8 MPa¹/²), enhancing aromatic hydrocarbon compatibility. This dual interaction profile supports applications in fluoropolymer processing and nanomaterial synthesis .

What computational methods predict environmental persistence?

Level : Advanced

Answer : Use QSAR models (EPI Suite™) with these inputs:

- Hydrolysis half-life: t₁/₂ >100 days (pH 7).

- Atmospheric oxidation: kOH ≈ 2.3×10⁻¹³ cm³/molecule-sec.

- Biodegradation probability: BIOWIN3 <0.01.

Validate via OECD 301B testing to confirm recalcitrance .

What purification techniques isolate high-purity product?

Level : Basic

Answer : A three-stage process:

Cryogenic distillation (-30°C, Δbp ~15°C from byproducts).

Anhydrous MgSO₄ drying.

Preparative GC (60% trifluoropropylmethyl polysiloxane columns). Monitor purity via ¹⁹F NMR (282 MHz) .

How do stereoelectronic effects impact bromine reactivity?

Level : Advanced

Answer : Adjacent fluorine atoms induce negative hyperconjugation, reducing Br’s leaving-group ability (krel ≈ 0.03 vs CH₂Br). DFT calculations (ωB97X-D/cc-pVTZ) show σC-F → σC-Br orbital mixing. Reactivity enhancement strategies:

- High-ε solvents (ε >30, e.g., DMSO).

- Crown ether complexation (18-crown-6).

- Microwave heating (80°C, 150 W) .

What thermodynamic properties are critical for reaction design?

Level : Basic

Answer : Key parameters include:

| Property | Value | Application |

|---|---|---|

| ΔvapH | 34.2 kJ/mol | Energy-efficient distillation |

| Cp(l) | 210 J/mol·K | Heat management |

| Azeotrope (HFC-134a) | 73:27 wt% | Solvent recycling |

What explains unexpected byproduct formation in coupling reactions?

Level : Advanced

Answer : Competing E2 elimination generates perfluoroalkenes (β-H abstraction). Kinetic studies show 2° deuterium KIE = 3.8, confirming concerted pathways. Mitigation:

Maintain pH <8.5 to suppress base strength.

Use bulky solvents (HFE-7100).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.